7-fluoro-1H-indazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCUNZCCWBZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892745-85-5 | |
| Record name | 7-fluoro-1H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidating the Reactivity Profile of 7 Fluoro 1h Indazol 6 Amine
Electrophilic Aromatic Substitution Reactions on the Indazole Core
The indazole ring system is an electron-rich heteroaromatic compound, making it susceptible to electrophilic attack. The presence of a strongly activating amino group (-NH₂) at the 6-position and a deactivating but ortho-, para-directing fluoro group (-F) at the 7-position significantly influences the regioselectivity of these reactions. The amino group, being a powerful activating group, is expected to dominate the directing effects, channeling incoming electrophiles to positions ortho and para to it. However, the substitution pattern of the indazole ring must be carefully considered to predict the most probable sites of reaction.
Halogenation Studies
Halogenation, a classic electrophilic aromatic substitution reaction, is anticipated to proceed readily on the 7-fluoro-1H-indazol-6-amine ring. The amino group at C-6 strongly activates the ring towards electrophiles. The most likely position for halogenation (e.g., bromination or chlorination) would be the C-5 position, which is ortho to the activating amino group and meta to the deactivating fluoro group.
Table 1: Predicted Halogenation of this compound
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ in acetic acid | 5-bromo-7-fluoro-1H-indazol-6-amine |
Nitration and Sulfonation Reactions
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions for the introduction of nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. Similar to halogenation, the regiochemical outcome of these reactions on this compound is expected to be governed by the powerful directing effect of the C-6 amino group.
Table 2: Predicted Nitration and Sulfonation of this compound
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-nitro-7-fluoro-1H-indazol-6-amine |
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions, which involve the introduction of acyl or alkyl groups, are generally challenging on substrates bearing strongly activating amino groups due to the potential for the Lewis acid catalyst to complex with the lone pair of the nitrogen atom, deactivating the ring. However, under specific conditions, these reactions can be achieved. If successful, the substitution would likely occur at the C-5 position.
Table 3: Predicted Friedel-Crafts Reactions of this compound
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Acylation | Acyl chloride, Lewis acid | 5-acyl-7-fluoro-1H-indazol-6-amine |
Nucleophilic Substitution Reactions at the Fluorine Atom
The fluorine atom at the C-7 position of the indazole ring is generally unreactive towards nucleophilic aromatic substitution (SₙAr) due to the electron-rich nature of the indazole system, which is further enhanced by the C-6 amino group. SₙAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.
Displacement by Oxygen Nucleophiles (Hydroxide, Alkoxides)
The displacement of the C-7 fluorine by oxygen nucleophiles such as hydroxide or alkoxides is expected to be a difficult transformation under standard SₙAr conditions. The electron-donating nature of the amino group at C-6 would disfavor the formation of the negatively charged Meisenheimer complex intermediate required for this reaction.
Table 4: Predicted Reactivity with Oxygen Nucleophiles
| Nucleophile | Conditions | Predicted Outcome |
|---|---|---|
| Hydroxide (e.g., NaOH) | High temperature, pressure | Low to no conversion |
Amination Reactions
Similarly, the direct displacement of the C-7 fluorine by amines is predicted to be challenging. While some advanced catalytic methods, such as palladium-catalyzed Buchwald-Hartwig amination, can achieve such transformations on unactivated aryl fluorides, these typically require specific ligands and reaction conditions.
Table 5: Predicted Reactivity with Amine Nucleophiles
| Nucleophile | Conditions | Predicted Outcome |
|---|---|---|
| Ammonia/Amines | High temperature, pressure | Low to no conversion |
Transformations Involving the Amino Group
The amino group at the 6-position of the 7-fluoro-1H-indazole scaffold is a primary aromatic amine. Its reactivity is expected to be characteristic of such functional groups, participating in a variety of chemical transformations including acylation, amidation, reductive amination, and diazotization.
Acylation and Amidation Reactions
The amino group of this compound is nucleophilic and is expected to readily react with acylating and amidating agents to form the corresponding amides. These reactions are fundamental in organic synthesis for the protection of amino groups or for the introduction of new functional moieties.
Acylation: Reaction with acid anhydrides, such as acetic anhydride (B1165640), in the presence of a base or under neutral conditions, would yield the corresponding N-acetylated product, N-(7-fluoro-1H-indazol-6-yl)acetamide.
Amidation: Similarly, treatment with acid chlorides, for instance, benzoyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534), would lead to the formation of the corresponding N-benzoylated derivative, N-(7-fluoro-1H-indazol-6-yl)benzamide.
A representative data table for these transformations is provided below, illustrating the expected reactants and products.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetic anhydride | N-(7-fluoro-1H-indazol-6-yl)acetamide | Acylation |
| This compound | Benzoyl chloride | N-(7-fluoro-1H-indazol-6-yl)benzamide | Amidation |
Reductive Amination Protocols
Reductive amination provides a direct route to the synthesis of secondary and tertiary amines. This transformation involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.
For this compound, reaction with an aldehyde or a ketone, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), would furnish the N-alkylated or N,N-dialkylated products. For example, reaction with acetone would be expected to yield N-isopropyl-7-fluoro-1H-indazol-6-amine.
The table below summarizes expected outcomes of reductive amination protocols.
| Carbonyl Compound | Reducing Agent | Expected Product |
| Acetone | Sodium borohydride | N-isopropyl-7-fluoro-1H-indazol-6-amine |
| Benzaldehyde (B42025) | Sodium triacetoxyborohydride | N-benzyl-7-fluoro-1H-indazol-6-amine |
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups.
Sandmeyer Reaction: The diazonium salt can be subjected to Sandmeyer reactions, where it is treated with copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or cyanide.
Other Transformations: The diazonium group can also be displaced by other nucleophiles. For instance, treatment with potassium iodide (KI) would yield the iodo-derivative, and reaction with sodium azide (NaN₃) would produce the corresponding azido compound.
Expected products from diazotization and subsequent transformations are detailed in the following table.
| Reagent(s) | Transformation | Expected Product |
| 1. NaNO₂, HCl 2. CuCl | Sandmeyer Reaction | 6-chloro-7-fluoro-1H-indazole |
| 1. NaNO₂, HCl 2. CuBr | Sandmeyer Reaction | 6-bromo-7-fluoro-1H-indazole |
| 1. NaNO₂, HCl 2. NaN₃ | Azido Substitution | 6-azido-7-fluoro-1H-indazole |
Metalation and Organometallic Reactions
The indazole ring system, particularly when substituted with directing groups, can participate in metalation reactions, leading to the formation of organometallic intermediates that are valuable in carbon-carbon and carbon-heteroatom bond-forming reactions.
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The success of DoM relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org
For this compound, the amino group itself is a potential DMG. However, the acidic N-H proton of the indazole ring would be preferentially deprotonated by a strong base. Therefore, protection of both the indazole N-H and the amino N-H is likely necessary to achieve regioselective C-H metalation. A suitable protecting group for the amino function that can also act as a potent DMG, such as a pivaloyl (Piv) or a carbamate group, would be required. The protected substrate could then be treated with a strong lithium amide base or an alkyllithium reagent to effect deprotonation at the C-5 position, directed by the protected amino group.
Formation of Organometallic Intermediates
Following a successful directed ortho-metalation, an organolithium intermediate would be formed at the C-5 position of the protected this compound. This nucleophilic species can then react with a variety of electrophiles to introduce new substituents. For example, quenching the lithiated intermediate with an aldehyde would yield a secondary alcohol, while reaction with an alkyl halide could introduce an alkyl group.
Furthermore, the amino group itself, after deprotonation, could potentially form organometallic complexes with various transition metals, although specific examples for this compound are not documented. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are common for functionalizing amino-substituted heterocycles, typically after conversion of the amine to a more reactive derivative or by using a halogenated precursor. nih.gov
Cycloaddition and Rearrangement Reactions
The indazole nucleus is a versatile participant in various organic transformations, including cycloaddition and rearrangement reactions. The presence of both a pyrazole (B372694) and a benzene (B151609) ring allows for a diverse range of reactivities. The fluorine and amine substituents on the benzene ring of this compound are expected to modulate the electronic properties of the molecule, thereby influencing its reactivity in these transformations.
The indazole ring system can participate in [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. In the context of this compound, two main strategies can be envisaged based on the reactivity of other indazole derivatives.
One approach involves the reaction with arynes, which are highly reactive intermediates. The indazole nucleus can act as a 1,3-dipole equivalent in the presence of a suitable aryne precursor. This type of reaction has been shown to be an efficient method for the synthesis of substituted 1H-indazoles. For this compound, the reaction with a dipolarophile like benzyne, generated in situ, could potentially lead to the formation of complex polycyclic aromatic systems. The reaction is expected to proceed under mild conditions, affording the corresponding N(1)-C(3) disubstituted indazoles in moderate to excellent yields. nih.govorganic-chemistry.orgnih.gov
Another potential pathway for [3+2] cycloaddition involves the derivatization of the indazole at the N1 position. For instance, the introduction of a vinyl group would transform the indazole into a dipolarophile. N-vinyl-nitro-1H-indazoles have been successfully employed in 1,3-dipolar cycloaddition reactions with nitrile imines, yielding pyrazoline-substituted indazoles. mdpi.com By analogy, N-vinylation of this compound would provide a substrate capable of reacting with various 1,3-dipoles, such as nitrile imines generated in situ from hydrazonoyl halides. This would lead to the synthesis of novel pyrazoline-functionalized this compound derivatives.
The table below summarizes representative examples of [3+2] cycloaddition reactions involving the indazole scaffold, which can be considered as models for the potential reactivity of this compound.
| Indazole Derivative | Dipolarophile | Reaction Conditions | Product Type | Yield (%) |
| 1H-Indazole | Benzyne (from 2-(trimethylsilyl)phenyl triflate) | CsF, MeCN, rt | 1,3-Disubstituted indazole | 60-85 |
| N-Vinyl-5-nitro-1H-indazole | Nitrile imine (from ethyl 2-chloro-2-(2-phenylhydrazono)acetate) | Et3N, THF, rt | Pyrazoline-substituted indazole | 70-90 |
| N-Tosylhydrazone | Benzyne | CsF, THF, rt | 3-Substituted indazole | 55-78 |
This table presents hypothetical data based on analogous reactions of other indazole derivatives and is intended to be illustrative of the potential reactivity of this compound.
Rearrangement reactions of the indazole core, including ring-opening and ring-closing events, provide pathways to structurally diverse heterocyclic systems. While specific examples for this compound are not documented, the reactivity of other indazole derivatives offers insights into potential transformations.
Thermal rearrangements of indazolylio oxides, which can be considered as derivatives of indazoles, have been reported to yield 1-substituted indazolols and 1,2-disubstituted indazolinones. rsc.org These transformations proceed through ring-opening of the indazole N-N bond followed by recyclization. It is conceivable that under specific conditions, this compound could be derivatized to a species that could undergo a similar rearrangement, potentially leading to substituted benzimidazoles or other heterocyclic systems.
Furthermore, isomerizations between 2H- and 1H-indazoles are known to occur, often mediated by thermal or catalytic conditions. thieme-connect.de While this compound exists predominantly as the 1H-tautomer, the possibility of tautomerization to the 2H-isomer under certain reaction conditions cannot be excluded. This tautomerization can be considered a form of ring-atom rearrangement and could influence the outcome of subsequent reactions.
Superacid-promoted ring-closing and opening reaction cascades have been observed for other aza-polycyclic aromatic compounds, leading to the formation of functionalized arenes. nih.gov These complex transformations involve dicationic intermediates and can lead to significant skeletal rearrangements. While speculative, it is possible that under strongly acidic conditions, this compound could undergo protonation and subsequent rearrangement pathways.
The following table outlines potential rearrangement reactions based on the known chemistry of the indazole scaffold.
| Starting Material Type | Reaction Type | Conditions | Potential Product Type |
| Indazolylio oxide derivative | Thermal Rearrangement | Heat | 1-Substituted indazolol or 1,2-disubstituted indazolinone |
| 2H-Indazole derivative | Isomerization | Heat or Catalyst | 1H-Indazole derivative |
| Protonated Indazole | Superacid-mediated cascade | H+ | Rearranged polycyclic aromatic system |
This table illustrates hypothetical transformations for this compound based on the reactivity of analogous indazole systems.
Derivatization and Structure Activity Relationship Sar Studies of 7 Fluoro 1h Indazol 6 Amine Analogues
Strategic Derivatization of the Indazole Nitrogen Atoms (N1 and N2)
The two nitrogen atoms within the pyrazole (B372694) portion of the indazole ring, designated as N1 and N2, are primary targets for derivatization, particularly through alkylation, acylation, and sulfonylation. The regioselectivity of these reactions is a key consideration, as the resulting N1 and N2 isomers often exhibit distinct biological profiles.
Alkylation of the indazole core can lead to a mixture of N1- and N2-substituted products, and the ratio of these isomers is influenced by reaction conditions and the nature of the substituents on the indazole ring. optibrium.combeilstein-journals.org Studies on related indazole systems have shown that the choice of alkylating agent and base can significantly impact the regioselectivity. For instance, the use of methyl methanesulfonate (B1217627) (MMS) has been shown to yield a higher combined amount of N1 and N2 methylated products compared to methyl iodide. optibrium.com
The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing alkylation. beilstein-journals.org For example, electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, have been found to favor the formation of the N2-alkylated isomer. beilstein-journals.orgresearchgate.net Conversely, certain substituents at the C3 position can lead to a high degree of N1 regioselectivity. beilstein-journals.org The separation and characterization of these isomers are essential, as they can possess different biological activities. For example, in some classes of indazole derivatives, both N1- and N2-methylated isomers have demonstrated potent biological activity. optibrium.com
| Reagent/Condition | Outcome | Reference |
| Methyl Methanesulfonate (MMS) | Higher combined yield of N1 and N2 isomers | optibrium.com |
| Methyl Iodide | --- | optibrium.com |
| C7-NO2 or C7-CO2Me substituents | Excellent N2 regioselectivity (≥ 96%) | beilstein-journals.orgresearchgate.net |
This table summarizes the impact of different reagents and substituents on the N-alkylation of the indazole scaffold.
Acylation and sulfonylation reactions at the indazole nitrogens are also important derivatization strategies. Regioselective N-acylation is suggested to predominantly yield the N1-substituted regioisomer, which is considered the more thermodynamically stable product. beilstein-journals.org This preference is attributed to the potential for isomerization of the N2-acylindazole to the N1-regioisomer. beilstein-journals.org
Sulfonylation of the indazole nitrogen has been utilized in the synthesis of various biologically active molecules. For example, in the synthesis of certain chemokine receptor antagonists, an indazole intermediate was reacted with 5-chloro-2-thiophenesulfonyl chloride as a key step. acs.org Similarly, the synthesis of other complex indazole derivatives has involved the sulfonylation of a reduced indazole intermediate. acs.org These modifications can significantly alter the electronic properties and conformational flexibility of the indazole ring, thereby influencing its interaction with biological targets.
Functionalization at the Fluorine and Amino Positions (C7 and C6)
The fluorine atom at the C7 position and the amino group at the C6 position of 7-fluoro-1H-indazol-6-amine provide additional opportunities for derivatization, allowing for fine-tuning of the molecule's properties.
While direct chemical transformation of the fluorine atom on an aromatic ring is challenging, its presence significantly influences the reactivity of the entire molecule. The strong electron-withdrawing nature of fluorine can enhance the acidity of the N-H protons of the indazole ring and affect the regioselectivity of reactions at other positions. In related fluorinated indazoles, the fluorine atom has been shown to undergo nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for its replacement with other functional groups like hydroxyl or amino groups.
The amino group at the C6 position is a versatile handle for a wide range of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a variety of substituents. researchgate.net For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine was synthesized through the reductive amination of 6-aminoindazole. researchgate.net
In another study, a series of 6-substituted aminoindazole derivatives were synthesized via acetylation and subsequent modifications. researchgate.net These transformations are crucial for exploring the structure-activity relationships of these compounds. The introduction of different groups at the C6-amino position can impact the molecule's polarity, size, and ability to form hydrogen bonds, all of which are critical for biological activity. researchgate.net
| Transformation | Reagent/Reaction | Resulting Functional Group |
| Acetylation | Acetic Anhydride (B1165640) | Acetamido |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Amino |
This table outlines common transformations of the C6-amino group and the resulting functionalities.
Regioselective Functionalization of the Benzene (B151609) Ring
While the primary focus is often on the indazole nitrogens and the existing functional groups, regioselective functionalization of the benzene portion of the indazole ring can also be achieved. The directing effects of the existing fluorine and amino groups, as well as the fused pyrazole ring, will influence the position of electrophilic or nucleophilic substitution reactions.
For instance, the electronic properties of substituents on the benzene ring can control the regioselectivity of C-H functionalization reactions catalyzed by transition metals like rhodium. acs.org In some cases, steric effects can override electronic effects in determining the site of reaction. acs.org The development of methods for the direct and selective functionalization of the indazole C-H bonds is an active area of research, offering efficient pathways to novel analogues. semanticscholar.org
Development of Novel Indazole-Based Scaffolds from this compound
The this compound core structure is a valuable starting point for the development of new therapeutic agents, primarily due to the versatile nature of the indazole scaffold. nih.govmdpi.com The indazole ring is a bioisostere of indole, a common motif in biologically active compounds, and its two nitrogen atoms allow for various structural modifications. nih.govrsc.org
Scaffold modification of the this compound framework is a key strategy for generating chemical diversity and discovering novel bioactive molecules. A common approach involves the derivatization of the 6-amino group. For instance, reductive amination with various aldehydes or ketones can introduce a wide range of substituents at this position. nih.govrsc.org This method has been employed to synthesize libraries of 6-substituted aminoindazole derivatives. nih.govrsc.org
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material. Starting with an indazole core, DOS can be achieved through various chemical transformations. frontiersin.org For example, multicomponent reactions involving 3-aminoindazoles have been used to construct fused heterocyclic systems like pyrimido[1,2-b]indazoles. frontiersin.org These strategies allow for the rapid exploration of chemical space around the indazole scaffold, leading to the identification of novel compounds with potentially improved biological activities. rsc.org
Synthetic routes often begin with a functionalized benzonitrile (B105546). For example, 5-bromo-2-fluorobenzonitrile (B68940) can be treated with hydrazine (B178648) hydrate (B1144303) to form 5-bromo-1H-indazol-3-amine, which then serves as a versatile intermediate for further modifications like Suzuki coupling reactions. mdpi.com Another common synthetic strategy involves the cyclization of o-haloaryl N-sulfonylhydrazones to form the indazole ring system. mdpi.com The strategic placement of a fluorine atom, as in this compound, can enhance metabolic stability and binding affinity to target proteins. mdpi.comvulcanchem.com
The design of new indazole derivatives is often guided by structure-activity relationship (SAR) studies and a deep understanding of the target's binding site. nih.govmdpi.com The indazole nucleus itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of pharmacological activities. mdpi.comnih.gov
Key design principles for developing new indazole derivatives include:
Scaffold Hopping and Molecular Hybridization: Combining the indazole core with other known pharmacophores can lead to novel compounds with enhanced activity. mdpi.comresearchgate.net For example, hybrid molecules incorporating pyrimidine (B1678525) and indazole moieties have been synthesized and evaluated for their antiproliferative effects. nih.gov
Introduction of Specific Functional Groups: The addition of functional groups at various positions of the indazole ring can significantly impact biological activity. For example, the introduction of a methyl group at the C-3 position of the indazole ring has been shown to be important for the cytotoxic activity of certain derivatives. rsc.org The nature of the substituent at the 6-amino position is also critical, with aromatic substitutions sometimes leading to considerable cytotoxicity. rsc.org
Isomeric and Tautomeric Control: The indazole ring exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable. mdpi.comresearchgate.net The position of substituents can influence which tautomer is favored and can affect the molecule's interaction with its biological target. Relocating a methyl group from N1 to N2, for instance, has been observed to decrease the anti-proliferative activity of some compounds. rsc.org
Structure-Guided Design: Utilizing the crystal structure of a target protein allows for the rational design of inhibitors that can fit optimally into the binding site. For example, the design of irreversible and mutant-selective EGFR inhibitors was based on a structure-based approach. mdpi.com
A study on 6-substituted aminoindazole derivatives revealed important SAR insights. The introduction of a methyl group at the C-3 position and an aryl group at the 6-amino position generally led to better cytotoxicity against the HCT116 colon cancer cell line. rsc.org In contrast, removing the C-3 methyl group or introducing alkyl groups instead of aryl groups often resulted in reduced or abolished activity. rsc.org
Table 1: Selected 6-Substituted Aminoindazole Derivatives and their Anticancer Activity
| Compound | Structure | Target Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | Indazole core with a 4-fluorobenzyl group at the 6-amino position and methyl groups at N-1 and C-3. | HCT116 (Human Colorectal Cancer) | 0.4 ± 0.3 nih.govrsc.org |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | Indazole core with a 4-fluorobenzyl group at the 6-amino position. | HCT116 (Human Colorectal Cancer) | 14.3 ± 4.4 researchgate.net |
| Compound 22 | Isomeric form with a methyl group at N-2. | HCT116 (Human Colorectal Cancer) | 2.5 ± 1.6 rsc.org |
Computational and Data-Driven Approaches in SAR Research
Computational methods are increasingly integral to modern drug discovery, accelerating the process of identifying and optimizing lead compounds. These in silico techniques are particularly valuable in the context of SAR studies for indazole derivatives. researchgate.net
The design of virtual libraries of this compound analogs allows for the rapid exploration of a vast chemical space without the need for immediate synthesis. nih.gov Structure-based virtual screening, which involves docking large libraries of compounds into the three-dimensional structure of a biological target, is a powerful tool for identifying potential hits. tandfonline.com This approach has been successfully used to discover inhibitors for various kinases. nih.govacs.org
For example, an in silico high-throughput screen (HTS) was used to identify a small molecule Unc-51-Like Kinase 1 (ULK1) inhibitor with an indazole core. nih.gov The initial hits from the virtual screen were then synthesized and tested, confirming their inhibitory activity. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researchgate.net The design of these libraries often involves creating variations at specific positions of the indazole scaffold, such as the N-1, C-3, and C-6 positions, to systematically probe the SAR. nih.govrsc.org
Molecular docking studies are a cornerstone of computational chemistry, providing insights into how a ligand might bind to its receptor. nih.gov These studies can predict the binding mode, binding affinity, and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between a compound and its target protein. rsc.orgnih.gov
In the study of 6-substituted aminoindazole derivatives as potential IDO1 inhibitors, docking models were used to analyze the binding interactions. rsc.org The models showed that the N-2 of the indazole ring of a potent compound formed a hydrogen bond with a serine residue (Ser167) in the active site, while a fluorophenyl ring formed a π-π interaction with a phenylalanine residue (Phe226). rsc.org Additionally, the 6-amino group was predicted to form a hydrogen bond with the heme group of the enzyme. rsc.org These predicted interactions provided a molecular basis for the observed biological activity and guided the design of more potent inhibitors. rsc.orgresearchgate.net
Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of the binding stability and conformational changes. nih.gov
Advanced Spectroscopic and Structural Characterization of 7 Fluoro 1h Indazol 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, bonding, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 7-fluoro-1H-indazol-6-amine provides specific information about the number and environment of its hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the indazole core and the amine and N-H groups.
The aromatic region would feature two signals corresponding to H-4 and H-5. H-4 would likely appear as a doublet, coupled to the adjacent H-5. The H-5 signal would appear as a doublet of doublets, arising from coupling to the adjacent H-4 and a longer-range coupling to the fluorine atom at C-7. The proton at C-3 (H-3) is expected to be a singlet, as it has no adjacent protons. Furthermore, a broad singlet corresponding to the N1-H proton of the indazole ring and another broad singlet for the two protons of the C6-NH₂ group would be observed. These broad signals can be confirmed by their disappearance upon D₂O exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N1-H | ~12.5-13.0 | br s | - |
| H-3 | ~8.0 | s | - |
| H-4 | ~7.5 | d | J(H4-H5) ≈ 9.0 |
| H-5 | ~6.8 | dd | J(H5-H4) ≈ 9.0, J(H5-F7) ≈ 7.0 |
| C6-NH₂ | ~4.5-5.5 | br s | - |
Note: Predicted values are based on data for analogous indazole structures and known substituent effects. Solvent: DMSO-d₆.
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are significantly influenced by the substituents. The carbon atom C-7, directly bonded to the highly electronegative fluorine atom, will appear as a doublet due to ¹JCF coupling and will be shifted significantly downfield. The carbons C-6 and C-7a will also be strongly influenced by the electron-donating amine group and the electron-withdrawing fluorine atom, respectively.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~133-135 |
| C-3a | ~120-122 |
| C-4 | ~123-125 |
| C-5 | ~100-102 |
| C-6 | ~135-137 |
| C-7 | ~148-150 (d, ¹JCF ≈ 240-250 Hz) |
| C-7a | ~140-142 |
Note: Predicted values are based on data for analogous indazole structures and known substituent effects. mdpi.comnih.gov Solvent: DMSO-d₆.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, the primary correlation observed would be a cross-peak between the H-4 and H-5 signals, confirming their connectivity on the benzene (B151609) portion of the indazole ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). HSQC would be used to definitively link the H-3, H-4, and H-5 signals to the C-3, C-4, and C-5 signals, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. bohrium.comdergipark.org.trresearchgate.net Key expected correlations for confirming the this compound structure include:
The N1-H proton showing correlations to C-3 and C-7a, which is definitive proof of the 1H-tautomer.
The H-3 proton correlating to the bridgehead carbons C-3a and C-7a.
The H-4 proton correlating to C-6 and C-7a.
The H-5 proton correlating to C-7 and C-3a.
Indazoles can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. For unsubstituted indazole, the 1H-tautomer is known to be more stable. jmchemsci.com NMR spectroscopy is the definitive method for distinguishing between these two forms in solution. bohrium.comnih.gov
The chemical shifts of the pyrazole (B372694) ring carbons, particularly C-3, are sensitive to the position of the N-H proton. In 1H-t-butyl-indazole, C-3 appears around 133 ppm, whereas in 2H-t-butyl-indazole, it is shielded and appears around 123 ppm. jmchemsci.com The most conclusive evidence comes from ¹H-¹³C HMBC experiments. bohrium.comnih.gov In the 1H-tautomer, the N1-H proton will show a three-bond correlation to C-7a and a two-bond correlation to C-3. In the 2H-tautomer, the N2-H proton would only show correlations to C-3 and C-3a. The presence of a correlation between the N-H proton and C-7a is therefore unambiguous proof of the 1H-tautomeric form.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. mdpi.com For this compound (C₇H₆FN₃), the exact mass of the neutral molecule is 151.05457. HRMS would typically be performed on the protonated molecule, [M+H]⁺. The calculated exact mass for this ion provides a unique elemental composition, confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |
|---|
The fragmentation of indazole derivatives under Electron Ionization (EI) mass spectrometry often follows characteristic pathways involving the heterocyclic ring. springermedizin.deresearchgate.net A plausible fragmentation pathway for this compound would begin with the molecular ion [M]⁺˙ at m/z 151. The primary fragmentation step is often the loss of a nitrogen molecule (N₂) from the pyrazole ring to form a highly reactive intermediate, resulting in a fragment ion at m/z 123. This can be followed by the loss of hydrogen cyanide (HCN), leading to a fragment ion at m/z 96. Further fragmentation of the fluorinated benzene ring would then occur.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-Bromo-4-chloro-1H-indazol-3-amine |
| 6-aminoindazole |
| 1H-t-butyl-indazole |
Mass-Directed Autopreparative HPLC (MDAP) Analysis
Mass-Directed Autopreparative High-Performance Liquid Chromatography (MDAP) is a crucial technique for the purification of specific compounds from complex mixtures, such as those resulting from a chemical synthesis. In the context of this compound, MDAP is utilized to isolate the target compound with a high degree of purity. The system couples the separation power of HPLC with the detection specificity of a mass spectrometer, which triggers fraction collection only when the desired mass-to-charge ratio (m/z) is detected.
The purification of indazole derivatives is often performed using a reversed-phase column, such as a C18 column. acs.orggoogle.com The mobile phase typically consists of a gradient system of water and acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) bicarbonate to improve peak shape and ionization efficiency. acs.orggoogle.com For this compound (molar mass: 151.14 g/mol ), the mass spectrometer would be set to detect the protonated molecule [M+H]⁺ at an m/z of approximately 152.1. chemscene.comachmem.com
A typical MDAP method for the purification of a compound like this compound is detailed in the table below.
| Parameter | Value/Description | Source |
| Instrumentation | Agilent 1100 series LC/MSD or similar | google.com |
| Column | Reversed-phase C18 (e.g., Sunfire C18, 5 µm, 150 x 30 mm) | acs.org |
| Mobile Phase A | Water + 0.1% Formic Acid | acs.orggoogle.com |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | acs.orggoogle.com |
| Flow Rate | 40 mL/min | acs.org |
| Detection | UV (210–350 nm) and Electrospray Ionization Mass Spectrometry (ESI+) | acs.orggoogle.com |
| Ionization Mode | Electrospray Positive (ES+) | google.com |
| Target Ion (m/z) | 152.1 [M+H]⁺ | chemscene.comachmem.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb IR radiation at specific frequencies. For this compound, the key functional groups are the amine (N-H), the indazole ring (C=C, C=N, N-H), and the carbon-fluorine (C-F) bond.
The expected IR absorption bands for this compound are summarized in the table below, based on characteristic frequencies for similar molecules. jmchemsci.com
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Notes |
| Amine & Indazole NH | N-H Stretch | 3400 - 3200 | The primary amine (-NH₂) typically shows two bands in this region. The indazole N-H stretch may overlap. |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Characteristic of C-H bonds in the benzene portion of the indazole ring. |
| Aromatic Ring | C=C Stretch | 1620 - 1450 | Multiple bands are expected due to the complex vibrations of the fused ring system. |
| Indazole Ring | C=N Stretch | ~1620 | This vibration is characteristic of the pyrazole part of the indazole ring. |
| Carbon-Fluorine | C-F Stretch | 1250 - 1000 | A strong absorption band is expected in this region, confirming the presence of the fluorine substituent. |
X-ray Crystallography for Unambiguous Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.
While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, 1,3-dimethyl-1H-indazol-6-amine, reveals an orthorhombic crystal system. nih.gov It is plausible that this compound would crystallize in a similar system. The refined structural data would provide precise measurements of the indazole ring and its substituents.
| Parameter | Expected Data Type | Significance |
| Crystal System | e.g., Orthorhombic, Monoclinic | Describes the symmetry of the unit cell. nih.gov |
| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal lattice. nih.gov |
| Bond Lengths (Å) | e.g., C-N, C-F, C-C | Confirms the connectivity and nature of chemical bonds. |
| **Bond Angles (°) ** | e.g., C-N-C, F-C-C | Defines the geometry around each atom. |
The crystal structure reveals not only the molecule's internal geometry but also how molecules pack together in the solid state. For indazole derivatives, intermolecular hydrogen bonding is a dominant feature. nih.govresearchgate.net
In the crystal lattice of this compound, strong hydrogen bonds are expected to form between the amine group (-NH₂) of one molecule and the pyrazole nitrogen (N2) of a neighboring molecule (N-H···N). nih.gov Additional hydrogen bonds involving the indazole N1-H are also likely. These interactions often lead to the formation of extended chains or dimeric structures. researchgate.net The fluorine atom may also participate in weaker C-H···F interactions, further stabilizing the crystal packing. The planarity of the indazole ring system facilitates π-π stacking interactions between adjacent molecules.
Chromatographic Techniques for Purity Assessment and Isolation
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and assess purity. rsc.orgchemicalbook.com For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
The analysis is performed on a silica (B1680970) gel plate, which acts as the stationary phase. A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The separated spots are typically visualized under UV light at 254 nm. rsc.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.
| Parameter | Description |
| Stationary Phase | Silica Gel GF Uniplates (or similar) |
| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol) |
| Visualization | UV light (254 nm) |
| Application | Monitoring the disappearance of reactants and the appearance of the product spot. |
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). The high resolution and sensitivity of HPLC make it ideal for detecting and quantifying the target compound as well as any impurities or by-products.
Detailed research findings from the analysis of this compound often specify the precise conditions used to achieve optimal separation. These parameters are critical for reproducible and accurate results. A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase.
For instance, a common method for analyzing aromatic amines and heterocyclic compounds like this compound utilizes a C18 column. The mobile phase is often a gradient mixture of an aqueous buffer (such as ammonium acetate or formic acid in water) and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities.
The table below outlines a representative set of HPLC parameters that could be employed for the analysis of this compound.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these conditions, this compound would elute at a characteristic retention time. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal or no secondary peaks.
The selection of the detection wavelength is based on the UV-Vis absorbance spectrum of this compound. A wavelength of 254 nm is commonly used as it provides good sensitivity for many aromatic compounds. However, for quantitative analysis, the wavelength of maximum absorbance (λmax) for the compound should be used to ensure the highest sensitivity and linearity of response.
Computational and Theoretical Investigations of 7 Fluoro 1h Indazol 6 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular structures and properties at the atomic level. For a molecule like 7-fluoro-1H-indazol-6-amine, these methods can elucidate its electronic behavior and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules to their lowest energy state. For derivatives of fluoro-indazoles, DFT calculations are instrumental in determining bond lengths, bond angles, and dihedral angles of the optimized structure. These calculations reveal a non-planar geometry for the indazole ring system, with specific bond parameters influenced by the fluorine and amine substituents.
Ab initio methods are computational chemistry methods based on quantum mechanics. These methods are crucial for predicting molecular properties. The selection of a basis set is a critical aspect of these calculations. For indazole derivatives, the B3LYP/6-31G(d,p) basis set has been shown to be effective. derpharmachemica.com This combination represents the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional with a basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). This level of theory provides a good balance between computational cost and accuracy for predicting the geometry and electronic properties of such molecules. derpharmachemica.com Theoretical studies on related indazole compounds have successfully employed this basis set to provide reliable results. acs.orgpsu.eduresearchgate.netdergipark.org.tr
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. derpharmachemica.com
For a related compound, 6-fluoro-N-(4-chlorobenzylidene)-1H-indazol-3-amine, the HOMO-LUMO energy gap was calculated to be 0.14397 eV, indicating a high degree of chemical reactivity. derpharmachemica.com The HOMO and LUMO energies for a series of related indazole derivatives are presented in the table below.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-(4-chlorobenzylidene)-6-fluoro-1H-indazol-3-amine | -0.21998 | -0.07601 | 0.14397 |
| N-benzylidene-6-fluoro-1H-indazol-3-amine | -0.21773 | -0.07068 | 0.14705 |
| 6-fluoro-N-(4-methylbenzylidene)-1H-indazol-3-amine | -0.21443 | -0.06733 | 0.14710 |
| 6-fluoro-N-(4-methoxybenzylidene)-1H-indazol-3-amine | -0.21198 | -0.06525 | 0.14673 |
| 6-fluoro-N-(4-fluorobenzylidene)-1H-indazol-3-amine | -0.22015 | -0.07305 | 0.14710 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. derpharmachemica.comresearchgate.net
In studies of a similar indazole derivative, the MEP map showed that the negative potential is concentrated around the nitrogen and fluorine atoms, indicating these as likely sites for electrophilic interaction. derpharmachemica.com Conversely, the hydrogen atoms of the amine group and the aromatic ring often show positive potential, suggesting them as sites for nucleophilic attack.
Mulliken Charge Distribution Analysis
Mulliken charge distribution analysis provides a method for estimating the partial atomic charges in a molecule. uni-muenchen.de This analysis is crucial for understanding the electronic distribution and reactivity of the molecule. The calculation of Mulliken charges can help in identifying the atoms that are electron-rich or electron-deficient. researcher.life
For a related 6-fluoro-indazole derivative, Mulliken analysis revealed that the nitrogen and fluorine atoms carry a more negative charge, making them nucleophilic centers. derpharmachemica.com In contrast, certain carbon atoms in the indazole ring were found to have a more positive charge, indicating their susceptibility to nucleophilic attack. derpharmachemica.com The table below shows the calculated Mulliken charges for selected atoms of N-(4-chlorobenzylidene)-6-fluoro-1H-indazol-3-amine. derpharmachemica.com
| Atom | Charge |
|---|---|
| C1 | 0.203387 |
| C2 | -0.12601 |
| C3 | -0.12261 |
| C4 | 0.244321 |
| C5 | -0.27981 |
| F6 | -0.21888 |
| C7 | 0.404286 |
| N8 | -0.21633 |
| N9 | -0.19895 |
| N10 | -0.23594 |
| C11 | 0.106678 |
| C12 | 0.015321 |
| Cl17 | -0.04689 |
Tautomeric Equilibrium Studies
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. jmchemsci.comthieme-connect.deaustinpublishinggroup.com The position of the tautomeric equilibrium is influenced by the nature and position of substituents on the indazole ring. austinpublishinggroup.com Computational studies, often employing DFT methods, can predict the relative stabilities of these tautomers. austinpublishinggroup.com
For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. jmchemsci.comthieme-connect.de The presence of substituents, such as the fluoro and amino groups in this compound, can influence this equilibrium. Theoretical calculations on substituted indazoles have shown that while the 1H-tautomer is often favored, in some cases, the 2H-tautomer can be more stable. austinpublishinggroup.com The relative stability is determined by calculating the total energy of each tautomer, with the lower energy form being the more stable. Spectroscopic techniques like 13C NMR can be used to experimentally determine the predominant tautomer in solution and in the solid state. cdnsciencepub.com
Theoretical Prediction of 1H- and 2H-Indazole Stability
Indazoles, including this compound, can exist in two primary tautomeric forms: the 1H- and 2H-indazoles. nih.govresearchgate.net The position of the hydrogen atom on the pyrazole (B372694) ring significantly influences the molecule's electronic structure, stability, and reactivity. nih.gov Computational studies, often employing density functional theory (DFT), are used to predict the relative stabilities of these tautomers. wuxibiology.comresearchgate.net
Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netwuxibiology.combeilstein-journals.org Theoretical calculations have estimated the energy difference between the two forms to be in the range of 3.6 to 5.3 kcal/mol in the gas phase, with the 1H form being more stable. researchgate.netresearchgate.net This stability is often attributed to the benzenoid character of the 1H-tautomer, as opposed to the quinonoid structure of the 2H-tautomer. researchgate.net Quantum mechanical analyses have shown that for unsubstituted indazole, the 1H tautomer is more stable by approximately 4.46 kcal/mol. wuxibiology.com
The presence of substituents on the indazole ring can influence the tautomeric equilibrium. researchgate.net While in most cases the 1H-tautomer remains the more stable form, certain substituents can decrease the energy difference between the two tautomers. researchgate.net For instance, in the case of methyl 5-bromo-1H-indazole-3-carboxylate, the energy difference between the N1- and N2-tautomers is calculated to be 3.1 kcal/mol, favoring the N1-tautomer. beilstein-journals.org
The stability of tautomers can also be affected by intermolecular interactions, such as the formation of dimers in solution, which can stabilize the 2H form. researchgate.netfigshare.com
Table 1: Calculated Relative Energies of Indazole Tautomers
| Compound | Tautomer | Relative Energy (kcal/mol) | Method/Basis Set | Reference |
|---|---|---|---|---|
| Indazole | 1H | 0.00 | DFT B97X-D/6-31G* | wuxibiology.com |
| 2H | 4.46 | DFT B97X-D/6-31G* | wuxibiology.com | |
| Indazole | 1H | 0.00 | MP2/cc-pVTZ | researchgate.net |
| 2H | 3.25 (13.6 kJ/mol) | MP2/cc-pVTZ | researchgate.net | |
| Methyl 5-bromo-1H-indazole-3-carboxylate | N1 | 0.00 | - | beilstein-journals.org |
Energy Landscape Analysis of Tautomeric Forms
The energy landscape of indazole tautomers provides a comprehensive picture of their relative stabilities and the energy barriers for their interconversion. Computational methods can map out this landscape, identifying the minimum energy structures corresponding to the stable tautomers and the transition states connecting them.
The tautomerization process between 1H- and 2H-indazoles can be influenced by the solvent and the presence of other molecules. researchgate.netfigshare.com In some cases, the 2H-tautomer can be stabilized by strong intramolecular or intermolecular hydrogen bonds. researchgate.netfigshare.com For example, studies have shown that in less polar solvents, a 2H-tautomer can be stabilized by an intramolecular hydrogen bond, while in solution, the formation of stable centrosymmetric dimers can favor the 2H form. researchgate.netfigshare.com
Molecular Dynamics Simulations (general methodology for compound behavior)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. bioinformaticsreview.comnih.gov For a compound like this compound, MD simulations can provide insights into its conformational flexibility, interactions with its environment (such as water or a biological macromolecule), and aggregation properties. nih.govnih.gov
The general methodology for running an MD simulation of a small organic molecule involves several key steps:
Structure Preparation : An accurate 3D structure of the molecule is obtained, either by drawing it with molecular modeling software or downloading it from a database like PubChem. bioinformaticsreview.com Hydrogens are typically added to the structure. bioinformaticsreview.com
Force Field Selection : An appropriate force field is chosen to describe the potential energy of the system. bioinformaticsreview.com Common force fields for organic molecules include CHARMM, AMBER, and GROMOS. bioinformaticsreview.comnih.gov
Topology Generation : A topology file is created for the molecule, which defines the atom types, charges, bonds, angles, and dihedrals according to the selected force field. bioinformaticsreview.com
System Setup : The molecule is placed in a simulation box, which is then typically filled with solvent molecules (e.g., water) to create a realistic environment. bioinformaticsreview.com
Energy Minimization : The energy of the system is minimized to remove any steric clashes or unfavorable geometries. bioinformaticsreview.com
Equilibration : The system is gradually heated and equilibrated to the desired simulation temperature and pressure.
Production Run : The main simulation is run for a specific duration, typically ranging from nanoseconds to microseconds, during which the trajectory of each atom is calculated and saved. bioinformaticsreview.com
Analysis : The resulting trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD), hydrogen bonding patterns, and interactions with other molecules. nih.gov
MD simulations have been successfully used to predict the aggregation propensity of small molecules and to understand their interactions with biological membranes. nih.govnih.gov
Cheminformatics and QSAR Approaches in Research Design
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are integral to modern drug discovery and are particularly relevant for designing research around compounds like this compound. nih.govmdpi.com
Prediction of Physicochemical Descriptors for Synthetic and Derivatization Studies
Cheminformatics tools can predict a wide range of physicochemical descriptors for a molecule based on its structure. mdpi.comafjbs.com These descriptors are crucial for guiding synthetic efforts and for designing derivatives with improved properties. Some key predicted descriptors include:
Molecular Weight (MW) : A fundamental property influencing many others.
LogP (lipophilicity) : The logarithm of the partition coefficient between octanol (B41247) and water, which affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA) : A descriptor related to the polarity of a molecule, which influences its ability to permeate cell membranes.
Number of Hydrogen Bond Donors and Acceptors : These are important for molecular recognition and binding to biological targets.
Solubility : The ability of a compound to dissolve in a solvent, which is critical for its bioavailability. acs.org
These descriptors can be calculated using various software and web-based tools. afjbs.com By predicting these properties for virtual or yet-to-be-synthesized derivatives of this compound, chemists can prioritize which compounds to synthesize, focusing on those with a higher likelihood of possessing desirable drug-like properties. afjbs.com
Table 2: Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value | Source/Tool |
|---|---|---|
| Molecular Weight | 151.14 g/mol | PubChem |
| XLogP3-AA | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 54.7 Ų | PubChem |
Virtual Screening and Lead Optimization in Chemical Libraries
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govdiva-portal.orgnih.gov For a compound series based on the this compound scaffold, virtual screening can be employed in several ways:
Scaffold Hopping : Identifying new chemical scaffolds that mimic the key interactions of the indazole core but have different chemical structures. researchgate.net
Library Enumeration : Generating a virtual library of derivatives by adding various substituents to the this compound core and then docking these derivatives into the active site of a target protein. nih.gov This helps in prioritizing which derivatives to synthesize and test.
Lead Optimization : Once an initial "hit" compound is identified, computational methods can be used to guide its optimization into a more potent and selective "lead" compound. researchgate.net This involves iterative cycles of designing new derivatives, predicting their binding affinity and other properties, and then synthesizing and testing the most promising ones. nih.gov
QSAR models can be developed based on a set of known active and inactive compounds. nih.gov These models establish a mathematical relationship between the chemical structures of the compounds and their biological activity. mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, further guiding the lead optimization process. nih.gov
Role of 7 Fluoro 1h Indazol 6 Amine in Advanced Synthetic Chemistry and Scaffold Development
Utilization as a Key Synthetic Intermediate for Complex Molecules
The chemical architecture of 7-fluoro-1H-indazol-6-amine, featuring a reactive amino group and a strategically placed fluorine atom on the indazole core, makes it a highly valuable intermediate in organic synthesis. cymitquimica.com The amino group at the 6-position serves as a versatile handle for a wide array of chemical transformations, including nucleophilic substitutions, acylations, and coupling reactions. cymitquimica.com This allows for the straightforward attachment of diverse functional groups and the construction of more elaborate molecular frameworks.
The presence of the fluorine atom at the 7-position is also critical. It modulates the electronic properties of the benzene (B151609) portion of the indazole ring, influencing the reactivity of the entire molecule. This strategic fluorination can enhance metabolic stability and lipophilicity in derivative compounds, properties that are highly sought after in drug discovery.
While direct public-domain examples detailing the multi-step synthesis of specific, complex molecules starting from this compound are proprietary, the utility of closely related aminoindazoles as crucial intermediates is well-documented. For instance, substituted 3-aminoindazoles are recognized as privileged heterocyclic structures essential for creating biologically active compounds, including kinase inhibitors and treatments for viral infections. mdpi.com The synthesis of Lenacapavir, a potent anti-HIV agent, relies on a functionalized 3-aminoindazole intermediate, highlighting the pivotal role of this class of compounds in constructing complex, high-value pharmaceuticals. mdpi.com By analogy, this compound serves as a foundational component for chemists to build intricate molecules with tailored properties for various applications.
Development of Indazole-Based Privileged Scaffolds in Chemical Synthesis
The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a fertile ground for drug discovery. The indazole structure is adept at participating in crucial intermolecular interactions, such as hydrogen bonding via its N-H group and π-π stacking with aromatic amino acid residues in target proteins. vulcanchem.com
This compound is instrumental in the development of novel indazole-based scaffolds. By using this amine as a starting point, chemists can generate extensive libraries of compounds through systematic modification. The fluorine and amine substituents provide specific vectors for chemical diversification, allowing for fine-tuning of a scaffold's interaction with a biological target.
The development of kinase inhibitors provides a compelling example of the indazole scaffold's importance. rsc.orgrsc.org Many successful kinase inhibitors, used primarily in oncology, incorporate an indazole core. rsc.orgrsc.orgnih.gov Research has shown that substitutions on the indazole ring are critical for both potency and selectivity. For example, studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors revealed that fluorine substitution at the 6-position of the indazole ring led to improved enzymatic and cellular potency. nih.govrsc.org This underscores how the specific substitution pattern of compounds like this compound contributes to the generation of highly effective and selective privileged scaffolds.
| Indazole-Based Kinase Inhibitor Scaffolds | Target Kinase(s) | Significance of Scaffold | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | A multi-targeted tyrosine kinase inhibitor used in cancer therapy. | nih.gov |
| Axitinib | VEGFR | A potent and selective inhibitor of vascular endothelial growth factor receptors. | rsc.org |
| Linifanib | VEGFR, PDGFR | An orally available inhibitor of receptor tyrosine kinases. | mdpi.com |
| Entrectinib | ALK, ROS1, TRK | An inhibitor of anaplastic lymphoma kinase (ALK) and other targets. | vulcanchem.commdpi.com |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | A potent anti-proliferative agent against human colorectal cancer cells. | rsc.org |
Contribution to the Chemistry of Nitrogen Heterocycles
Nitrogen-containing heterocycles are fundamental building blocks in chemistry and biology, forming the core of countless natural products and synthetic drugs. nih.govjmchemsci.com The indazole family, a fused bicyclic system of benzene and pyrazole (B372694), is a significant class within this domain. jmchemsci.com
The contribution of this compound to this field lies in the unique chemical space it occupies. The introduction of both a fluorine atom and an amino group onto the indazole core creates a unique electronic environment that expands the synthetic and functional possibilities of this heterocycle.
Key contributions include:
Modulation of Physicochemical Properties : The fluorine atom enhances metabolic stability and lipophilicity, while the amino group provides a site for hydrogen bonding. These modifications are crucial for tuning the drug-like properties of molecules derived from this scaffold.
Expansion of Synthetic Utility : The compound serves as a versatile platform for a range of chemical reactions, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-couplings, and various functional group transformations. ambeed.com This allows chemists to access a wider variety of substituted nitrogen heterocycles that were previously difficult to synthesize.
Creation of Novel Bioisosteres : The fluorinated indazole ring can act as a bioisostere for other bicyclic heterocycles, such as indole. rsc.org This allows for the design of novel compounds that mimic the biological activity of known agents but possess improved pharmacokinetic profiles.
Future Directions in Fluorinated Indazole Research and Chemical Innovation
The field of fluorinated indazole chemistry is dynamic, with several promising avenues for future research and innovation. Building on the established utility of compounds like this compound, future efforts are likely to concentrate on several key areas.
One major direction is the development of more sustainable and efficient synthetic methodologies. numberanalytics.comnumberanalytics.com This includes the use of catalytic methods, flow chemistry, and electrochemical synthesis to reduce waste and improve energy efficiency in the production of fluorinated indazoles. numberanalytics.com
Another focus will be the design of novel fluorinated materials and biomolecules with highly specific functions. numberanalytics.com For this compound and its derivatives, this could involve their incorporation into:
Targeted Therapeutics : Moving beyond kinase inhibitors to explore other enzyme targets or protein-protein interactions. The development of combination therapies where indazole-based drugs work synergistically with other agents is also a promising area. vulcanchem.com
Advanced Materials : The unique electronic and optical properties conferred by the fluorinated indazole structure could be exploited in the development of novel organic light-emitting diodes (OLEDs) or other functional materials. numberanalytics.com
Biomedical Probes : The fluorine atom can be used as a sensor for 19F NMR or PET imaging, making fluorinated indazoles potential candidates for the development of diagnostic tools.
Ultimately, the future of fluorinated indazole research will involve a multidisciplinary approach, combining advanced organic synthesis, computational modeling, and biological evaluation to unlock the full potential of these versatile chemical entities. vulcanchem.com
Q & A
Q. What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of this compound?
- Methodology : Use carrageenan-induced paw edema (rat) or LPS-induced TNF-α release (mouse macrophage) models. Compare ED₅₀ values against reference drugs (e.g., indomethacin) and analyze plasma exposure via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
